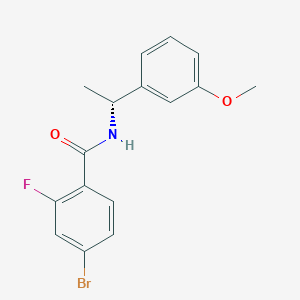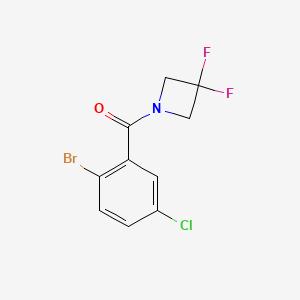
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol typically involves the following steps:
Formation of 1-((4-Bromophenyl)sulfonyl)piperidine: This intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Introduction of the Ethanol Moiety: The final step involves the nucleophilic substitution of the piperidine nitrogen with an ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenylsulfonyl group can be reduced to form the corresponding phenylsulfonyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetaldehyde or 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetic acid.
Reduction: Formation of 2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol.
Substitution: Formation of 2-(1-((4-Azidophenyl)sulfonyl)piperidin-4-yl)ethanol or 2-(1-((4-Thiophenylsulfonyl)piperidin-4-yl)ethanol.
Applications De Recherche Scientifique
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((4-Bromophenyl)sulfonyl)piperidine: Lacks the ethanol moiety but shares the bromophenylsulfonyl group.
2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol: Similar structure but without the bromine atom.
Uniqueness
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both the bromophenylsulfonyl group and the ethanol moiety, which provide distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-12-1-3-13(4-2-12)19(17,18)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXQCVHJCYLVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B8163898.png)


![4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163942.png)
![4'-Ethyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163950.png)
